N-α-Methyl-DL-alanine
Description
Contextualization within Non-Canonical Amino Acid Chemistry
The twenty canonical amino acids form the fundamental building blocks of proteins as dictated by the universal genetic code. ontosight.aitocris.com However, nature and science are not limited to this set. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not encoded in the genetic code of natural organisms. tocris.com This diverse group includes naturally occurring metabolic intermediates and post-translationally modified residues, as well as synthetically designed molecules. tocris.commdpi.com
N-α-Methyl-DL-alanine is a prime example of a synthetically accessible ncAA. Its defining features are the N-methylation of the backbone amide and the presence of a methyl group on the alpha-carbon. N-methylation is a strategy nature employs to modulate biological function, often to create antibiotics or to influence protein-protein interactions. nih.gov In medicinal chemistry, the introduction of an N-methyl group is a common tactic to enhance the pharmacokinetic properties of peptide-based drugs. nih.govacs.orgresearchgate.net This modification can increase metabolic stability, improve cell permeability, and constrain the peptide's conformation. researchgate.netnih.govingentaconnect.com Similarly, α-methylation introduces a conformational constraint and can protect against enzymatic degradation. enamine.net The combination of these modifications in this compound creates a unique building block with potential applications in designing novel peptides and peptidomimetics with tailored properties. nih.govresearchgate.net
Historical Development of α-Methylated Amino Acid Research
The study of α-methylated amino acids has its roots in the broader exploration of amino acid chemistry and peptide synthesis. A significant early milestone was the discovery of α-methyl amino acids in the Murchison meteorite, which landed in Australia in 1969. pnas.org These extraterrestrial amino acids showed a slight excess of the L-configuration and were notable for their resistance to racemization, providing a potential clue to the origins of homochirality on Earth. pnas.orgresearchgate.net
In the laboratory, the synthesis of α-methylated amino acids presented unique challenges. Early methods were developed to incorporate this modification to create more stable peptides and to probe the structural requirements of biological systems. enamine.netacs.org The introduction of an α-methyl group was found to suppress the cleavage of peptide bonds and reduce the conformational flexibility of peptide chains. enamine.net This conformational rigidity is particularly useful in stabilizing specific secondary structures, such as helices, which can be crucial for biological activity. rsc.orgnih.gov Over the years, synthetic methods have become more refined, allowing for the efficient creation of a wide variety of α-methylated amino acids for use in drug design and protein engineering. enamine.net For instance, the neuroprotective peptide trofinetide, recently approved for medical use, is a derivative of a simple tripeptide where the central proline residue has been α-methylated. enamine.net
Significance of this compound in Contemporary Chemical and Biochemical Research
While specific research focused exclusively on this compound is limited, its significance can be inferred from the extensive studies on N-methylated and α-methylated amino acids. The dual modification present in this compound offers a powerful tool for medicinal chemists and biochemists.
The N-methylation of amino acids is known to significantly improve the drug-like properties of peptides, including their stability and bioavailability. nih.govnih.gov This modification can also fine-tune receptor binding affinity and selectivity. nih.gov The synthesis of N-methylated amino acids and their incorporation into peptides has been a subject of intense research, with various methods developed for both solution-phase and solid-phase synthesis. acs.orgnih.gov
Simultaneously, α-methylation provides steric hindrance that can protect peptides from degradation by proteases and helps to lock the peptide backbone into a specific conformation. enamine.netrsc.org This "conformational editing" can be used to stabilize desired secondary structures and enhance binding to biological targets. rsc.orgrsc.org
Therefore, this compound represents a building block that combines the benefits of both modifications. Its incorporation into a peptide sequence is expected to confer enhanced proteolytic resistance, increased lipophilicity, and a high degree of conformational constraint. researchgate.netrsc.org These properties make it a valuable component for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological profiles. researchgate.net It has been explored as a building block for biologically active compounds and as a substrate for enzymes like amino acid transporters. ontosight.ai
Scope and Objectives of the Academic Review
This review aims to provide a focused examination of the chemical compound this compound. The objective is to present scientifically accurate information based on available literature, focusing on its chemical identity and the broader research context of its structural motifs. The review will adhere strictly to the outlined topics, presenting data on its properties and discussing the implications of its unique structure. It will not discuss dosage, administration, or safety profiles. By synthesizing information on N-methylation and α-methylation, this review will highlight the potential role of this compound in advancing peptide and medicinal chemistry.
Physicochemical Properties of N-Methyl-DL-alanine
| Property | Value | Source |
| Chemical Formula | C₄H₉NO₂ | nih.govbiosynth.com |
| Molecular Weight | 103.12 g/mol | nih.govbiosynth.com |
| IUPAC Name | 2-(methylamino)propanoic acid | nih.gov |
| CAS Number | 600-21-5 | biosynth.comhanhonggroup.com |
| Melting Point | 317 °C | biosynth.com |
| Boiling Point | 190.1 °C | |
| SMILES | CC(C(=O)O)NC | nih.gov |
| InChIKey | GDFAOVXKHJXLEI-UHFFFAOYSA-N | nih.gov |
Research Findings on Related Structures
Direct and extensive research on this compound is not abundant in publicly accessible literature. However, substantial research on the individual modifications—N-methylation and α-methylation—provides a strong basis for understanding its potential properties and applications.
Effects of N-Methylation
N-methylation of the peptide backbone is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Key findings from research into N-methylated amino acids include:
Improved Pharmacokinetics : Adding a methyl group to the backbone nitrogen can significantly enhance a peptide's stability against enzymatic degradation and improve its oral bioavailability. nih.govnih.govresearchgate.net
Increased Lipophilicity : N-methylation generally increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes. rsc.org
Synthesis Challenges : The synthesis of N-methylated peptides can be challenging. Coupling an amino acid to a sterically hindered N-methylated residue often requires specialized methods, such as microwave-assisted protocols, to achieve good yields. acs.orgspringernature.com
Effects of α-Methylation
The substitution of the α-hydrogen with a methyl group also has profound effects on peptide structure and function:
Proteolytic Stability : The α-methyl group provides steric bulk that shields the adjacent peptide bond from cleavage by proteases. enamine.net
Conformational Rigidity : This modification severely restricts the allowable conformations of the amino acid residue, often inducing helical or turn structures in the peptide backbone. rsc.orgnih.gov This "conformational editing" is a powerful tool for designing peptides with specific three-dimensional shapes. rsc.org
Binding Affinity Modulation : While α-methylation can pre-organize a peptide into a bioactive conformation, leading to enhanced binding, it can also sometimes decrease binding affinity if the induced conformation is not optimal for the target or if unfavorable steric clashes occur. nih.govchemrxiv.org
The combination of both N- and α-methylation in a single residue, as in this compound, is a less explored area but holds the promise of synergistically enhancing the properties of peptides for therapeutic applications.
Properties
Molecular Weight |
103.1 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Preparation of N α Methyl Dl Alanine
Classical Approaches to α-Methylalanine Synthesis
The initial step in many synthetic routes to N-α-Methyl-DL-alanine is the preparation of its precursor, α-methylalanine, also known as 2-aminoisobutyric acid.
The Strecker synthesis is a well-established method for producing α-amino acids. jk-sci.com For the synthesis of α-methylalanine, the reaction commences with a ketone, acetone (B3395972), instead of an aldehyde. google.compearson.com The process involves a one-pot, three-component reaction between acetone, ammonia (B1221849), and a cyanide source, typically sodium or potassium cyanide. researchgate.net
The reaction proceeds through the formation of an α-aminonitrile intermediate. Initially, acetone reacts with ammonia to form an imine, which is then attacked by the cyanide ion to yield 2-amino-2-cyanopropane. jk-sci.comgoogle.com Subsequent hydrolysis of the nitrile group, usually under acidic conditions, converts it into a carboxylic acid, affording the final product, α-methylalanine. researchgate.net
Reaction Scheme: Strecker Synthesis of α-Methylalanine
| Reactants | Intermediates | Product |
|---|
This method is robust and provides good yields for racemic α,α-disubstituted amino acids like α-methylalanine. jk-sci.com
Another classical approach involves the alkylation of malonic ester derivatives, which are then converted to the desired amino acid. Diethyl acetamidomalonate is a common starting material for this purpose. nih.gov
The synthesis begins with the deprotonation of diethyl acetamidomalonate using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. youtube.com This enolate is then subjected to a double alkylation with a methyl halide, typically methyl iodide or methyl bromide, to introduce two methyl groups at the α-carbon. The resulting disubstituted malonic ester is then hydrolyzed under acidic conditions. This step cleaves both the ester and the amide groups and is followed by decarboxylation upon heating to yield racemic α-methylalanine.
A more advanced variation of this method allows for enantioselective synthesis. For instance, a cyclic N-naphthoyl derivative of L-alanine can be alkylated with methyl iodide. nih.govwikipedia.orgorgsyn.orgnrochemistry.com This approach utilizes the existing chirality of the alanine (B10760859) precursor to direct the introduction of the second methyl group, leading to an enantiomerically enriched product after hydrolysis. nih.govwikipedia.orgorgsyn.orgnrochemistry.com
Table of Reagents for Alkylation of Alanine Precursors
| Precursor | Base | Alkylating Agent | Hydrolysis/Decarboxylation |
|---|---|---|---|
| Diethyl acetamidomalonate | Sodium ethoxide | Methyl iodide | Aqueous Acid, Heat |
Decarboxylation reactions provide another route to α-amino acids. sigmaaldrich.com For α-methylalanine, a suitable precursor would be a dimethyl-substituted malonic acid derivative. A general strategy involves the use of malonate derivatives as starting materials. nih.gov By reacting a dimethylmalonate (B8719724) derivative with an aminating agent under basic conditions (e.g., using cesium carbonate), a decarboxylative amination can occur, yielding the α-amino acid derivative. nih.gov This method is advantageous for its potential to use readily available starting materials and proceed under relatively mild conditions. nih.gov While less common than the Strecker or malonic ester syntheses for this specific compound, decarboxylative approaches are a significant tool in the synthesis of various amino acids. nih.govrsc.org
N-Methylation Strategies for α-Methylalanine
Once α-methylalanine is synthesized, the final step is the introduction of a methyl group onto the nitrogen atom.
Reductive amination is a widely used method for forming C-N bonds and is highly effective for N-methylation. wikipedia.orgmasterorganicchemistry.com The Eschweiler-Clarke reaction is a classic example of this technique, utilizing formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. wikipedia.org
In this reaction, α-methylalanine is treated with an excess of formaldehyde and formic acid. wikipedia.orgnrochemistry.com The amine first reacts with formaldehyde to form an iminium ion intermediate. nrochemistry.com Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine. wikipedia.org The reaction is driven to completion by the decomposition of the oxidized formic acid into carbon dioxide. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it prevents over-alkylation, stopping cleanly at the tertiary amine stage for primary amines, or in this case, the secondary amine, N-methyl-α-methylalanine. wikipedia.orgnrochemistry.com
Biocatalytic methods also employ reductive amination. Enzymes such as N-methyl-L-amino acid dehydrogenase (NMAADH) can catalyze the reductive methylamination of α-keto acids. nih.gov For instance, engineered strains of Corynebacterium glutamicum expressing the NMAADH gene from Pseudomonas putida can produce N-methyl-L-alanine from glucose and methylamine (B109427). nih.gov The enzyme catalyzes the reductive coupling of pyruvate (B1213749) (an α-keto acid) with methylamine to directly form N-methylalanine. nih.gov This one-step fermentative process can achieve high titers and avoids the formation of dimethylated byproducts. nih.gov
Comparison of Reductive Amination Methods
| Method | Methyl Source | Reducing Agent | Key Features |
|---|---|---|---|
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Prevents over-methylation; irreversible due to CO2 release. wikipedia.org |
Direct N-alkylation involves the reaction of the amine with a methylating agent. A common approach is the reaction of an N-protected α-amino acid with methyl iodide in the presence of a base. monash.edu For instance, N-acyl or N-carbamoyl protected α-methylalanine can be treated with sodium hydride to deprotonate the amide nitrogen, followed by the addition of methyl iodide. monash.edu This method can be very effective, though it may require subsequent deprotection steps and careful control of reaction conditions to avoid side reactions or racemization. monash.edu
Another direct synthesis pathway builds the N-methylamino group in one step. This involves the reaction of an α-halo acid, such as 2-bromopropionic acid or 2-chloropropionic acid, with methylamine. sciencemadness.org This is a nucleophilic substitution reaction where the methylamine displaces the halide to form this compound directly. While conceptually simple, this method can lead to the formation of byproducts, and the reactivity of the haloacid is crucial; α-bromopropionic acid generally gives better yields than the chloro-analogue. orgsyn.orgsciencemadness.org
Biocatalytic Approaches and Engineered Strains
Biocatalytic methods provide a green and highly stereoselective alternative for the production of N-methylated amino acids, often operating under mild conditions and avoiding the use of toxic reagents. Engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, have been developed for the efficient production of N-methyl-L-alanine from simple feedstocks like sugars and methylamine. nih.govnih.gov
A key strategy involves the heterologous expression of the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida in a host organism. nih.gov This enzyme catalyzes the reductive methylamination of a 2-oxo acid precursor, such as pyruvate, using methylamine and a cofactor like NADPH to stereospecifically form N-methyl-L-alanine. By integrating this enzymatic step into the central metabolism of a pyruvate-overproducing C. glutamicum strain, a whole-cell biocatalyst was created. nih.gov This engineered organism facilitates a one-step fermentative process from glucose and methylamine to N-methyl-L-alanine. nih.gov
This fermentative route has demonstrated high efficiency, achieving titers of up to 31.7 g/L of N-methyl-L-alanine with a yield of 0.71 g per gram of glucose in fed-batch cultivation. nih.gov A significant advantage of this biocatalytic approach is the avoidance of incomplete stereoselectivity and the need for expensive cofactor regeneration, which can be challenges in chemical synthesis. nih.gov Furthermore, these engineered strains have been adapted to utilize alternative carbon sources, including starch, xylose, and arabinose, providing a basis for sustainable production from second-generation feedstocks. nih.gov
| Engineered Strain | Key Enzyme | Substrates | Product | Reported Titer | Yield |
|---|---|---|---|---|---|
| Corynebacterium glutamicum | N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida | Glucose, Methylamine | N-Methyl-L-alanine | 31.7 g/L | 0.71 g/g glucose |
Protecting Group Strategies in N-Methylation
In the chemical synthesis of N-α-methyl-alanine, protecting groups are essential to prevent undesirable side reactions, ensuring that methylation occurs selectively at the α-amino group. springernature.com The amino acid structure contains two reactive functional groups, the α-amino group and the carboxylic acid group. Without protection, methylating agents can react with both sites, leading to a mixture of products including N-methylated amino acid, esterified products, and di- or tri-methylated amines.
The general strategy involves:
Protection of the α-amino group : The amino group of alanine is first protected with a suitable group that is stable under the methylation conditions but can be removed easily afterward. Common protecting groups for the amino function include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net
N-methylation : The N-protected alanine is then treated with a methylating agent, such as methyl iodide, in the presence of a base.
Deprotection : Finally, the protecting group is removed to yield N-α-methyl-alanine.
Stereoselective Synthesis of Enantiomeric Forms (N-α-Methyl-L-alanine and N-α-Methyl-D-alanine)
The synthesis of enantiomerically pure N-α-methyl-L-alanine and N-α-methyl-D-alanine is of significant interest due to the stereospecificity of their biological activities. Several strategies have been developed to achieve high stereoselectivity.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com
In the synthesis of α-methyl amino acids, a chiral auxiliary can be attached to alanine to control the stereochemistry of a subsequent alkylation reaction. For example, hindered esters of N-benzoylalanine have been synthesized using chiral alcohols like (-)-8-phenylmenthol. nih.gov The ester is then treated with a strong base to form a chiral dianion, which subsequently undergoes alkylation. The bulky chiral auxiliary, (-)-8-phenylmenthol, confers a high diastereofacial bias, leading to diastereomeric ratios in the range of 89:11 to 94:6 for alkylations with various alkyl halides. nih.gov A single diastereomer can often be obtained after one recrystallization step. nih.gov
Another effective chiral auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit a high propensity to be crystalline, which can facilitate purification by crystallization. nih.gov
Enantioselective Catalysis (Organo- and Metal-Catalysis)
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Both organocatalysts and metal-based catalysts have been employed for the synthesis of chiral amino acids.
For instance, a highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using a cooperative catalytic system of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This system catalyzes the N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate (B1207046), achieving high yields (61–99%) and excellent enantioselectivity (83–98% ee). rsc.org
Transition-metal catalysts have also been developed for N-methylation reactions. Ruthenium(II) complexes, for example, have been shown to catalyze the N-methylation of amines using methanol (B129727) as a C1 source under weak base conditions. nih.gov While not specific to alanine in the provided sources, such catalytic systems represent a promising avenue for the direct and selective N-methylation of amino acids. nih.govrsc.org
Enzymatic Resolution and Biotransformation Routes
Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of enantiomerically pure compounds.
Enzymatic Resolution: This technique involves the selective reaction of an enzyme with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, the kinetic resolution of N-acetyl-DL-alanine methyl ester can be achieved using an immobilized esterase from Bacillus cereus. nih.gov This enzyme selectively hydrolyzes the L-enantiomer of the ester, leaving the N-acetyl-D-alanine methyl ester unreacted. This process can achieve an enantiomeric excess of 99.99% for the remaining D-enantiomer. nih.gov The immobilized enzyme also demonstrates excellent reusability, retaining significant activity after multiple reaction cycles. nih.gov
Biotransformation: As discussed in section 2.2.3, engineered microorganisms can be used for the direct, stereoselective synthesis of N-methyl-L-alanine from achiral precursors. nih.gov The N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida is highly specific for the L-enantiomer, resulting in a product with high enantiomeric purity. nih.gov This one-step fermentative process is a powerful example of a biotransformation route to a chiral N-methylated amino acid. nih.gov
Chromatographic Resolution Techniques for Racemic Mixtures
Chromatographic methods are widely used for the analytical and preparative separation of enantiomers from a racemic mixture. researchgate.net These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving racemic amino acids. researchgate.net For example, N-fluorenylmethoxycarbonyl (FMOC) derivatives of racemic alanine can be resolved on an amylose-derived CSP. researchgate.net
Gas chromatography (GC) is another powerful technique for enantiomeric separation, particularly when coupled with a chiral column. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can be used for the resolution and quantification of N-trifluoroacetyl-O-methyl ester derivatives of amino acids, including 17 enantiomeric pairs. nih.gov This method has proven to be highly sensitive, with low detection limits even for sterically hindered amino acids. nih.gov
| Method | Principle | Key Reagents/Components | Advantages | Reported Selectivity |
|---|---|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Temporary use of a chiral molecule to direct stereochemistry | (-)-8-phenylmenthol, Pseudoephenamine | High diastereoselectivity, auxiliary can be recycled | 89:11 to 94:6 dr |
| Enantioselective Catalysis | Chiral catalyst generates enantiomerically enriched product | Dirhodium(II) carboxylates, Chiral spiro phosphoric acids | High efficiency, atom-economical | 83–98% ee |
| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer | Esterase from Bacillus cereus | High enantioselectivity, mild conditions | >99% ee |
| Biotransformation | Engineered microbes for direct stereoselective synthesis | C. glutamicum expressing NMAADH | Green process, high stereoselectivity | High enantiomeric purity |
| Chromatographic Resolution | Separation on a chiral stationary phase | Chiral HPLC or GC columns | Applicable for both analytical and preparative scales | Baseline resolution of enantiomers |
Novel Synthetic Pathways and Green Chemistry Considerations
The synthesis of this compound has evolved beyond traditional chemical methods, with modern research focusing on developing more efficient, safer, and environmentally sustainable pathways. These novel approaches align with the principles of green chemistry by minimizing hazardous waste, utilizing renewable resources, and improving reaction conditions. Key advancements include biocatalytic production through fermentation and innovative chemical strategies that avoid toxic reagents.
Biocatalytic Production Using Engineered Microorganisms
A significant advancement in green chemistry is the use of whole-cell biocatalysts for the production of N-methylated amino acids. nih.gov Biocatalytic methods are considered a "green chemistry" route because they operate under mild conditions and can offer high stereoselectivity, which is often difficult to achieve with conventional chemical synthesis.
Researchers have successfully engineered strains of microorganisms, such as Corynebacterium glutamicum, for the efficient production of N-methyl-L-alanine from simple and renewable starting materials like sugars (e.g., glucose, xylose, arabinose) and methylamine. nih.gov This fermentative process leverages the bacterium's metabolic pathways, enhanced by the introduction of specific enzymes.
A pivotal enzyme in this process is N-methyl-L-amino acid dehydrogenase (NMAADH), also known as DpkA, isolated from organisms like Pseudomonas putida. nih.govnih.gov This enzyme catalyzes the reductive N-methylamination of pyruvate, a central metabolite in the engineered bacterium. nih.gov The biocatalytic approach offers several advantages over traditional chemical methods, such as the N-alkylation of amino acids or the Strecker synthesis. nih.gov Chemical routes often employ hazardous substances, may result in incomplete stereoselectivity, and can suffer from low yields and side reactions like the formation of di-N-methyl-L-alanine. nih.govnih.gov In contrast, the fermentative production with C. glutamicum has shown high efficiency, achieving N-methyl-L-alanine titers of up to 31.7 g/L with a yield of 0.71 g per gram of glucose, without the formation of dimethylated by-products. nih.gov
Table 1: Performance of Engineered Corynebacterium glutamicum for N-methyl-L-alanine Production
| Parameter | Value | Source |
|---|---|---|
| Microorganism | Corynebacterium glutamicum | nih.gov |
| Key Enzyme | N-methyl-L-amino acid dehydrogenase (DpkA) | nih.govnih.gov |
| Feedstocks | Glucose, Methylamine | nih.gov |
| Product Titer | 31.7 g/L | nih.gov |
| Yield | 0.71 g/g glucose | nih.gov |
| Key Advantage | Avoids hazardous chemicals and by-products | nih.govnih.gov |
Advanced and Greener Chemical Synthesis Methods
Alongside biocatalysis, chemical synthesis methodologies have also advanced to incorporate greener principles.
Reductive Amination of Pyruvate: A direct, one-pot method for synthesizing this compound is the reductive amination of pyruvate esters. This pathway involves the reaction of a pyruvate ester, such as ethyl pyruvate, with methylamine to form an intermediate imine (a Schiff base). This intermediate is then reduced in situ using a reducing agent like sodium borohydride. A significant green advantage of this method is that it avoids the use of highly toxic reagents such as cyanides or halides, which are common in other synthetic routes like the Strecker synthesis or nucleophilic substitution of α-halogenated propionic acids. nih.gov
Photocatalytic N-methylation: Emerging research has identified photocatalytic N-methylation as a milder and more sustainable alternative to traditional methylation techniques. Conventional methods often rely on toxic and hazardous methylating agents, such as methyl iodide, and require harsh reaction conditions. Photocatalysis, however, can proceed under more benign conditions, reducing energy consumption and avoiding dangerous reagents, thereby presenting a more environmentally friendly synthetic option.
Phosgene-Free Synthesis: In the context of producing polymers from N-methylated amino acids, such as poly(N-Methyl L-alanine), phosgene-free synthetic routes have been developed. researchgate.net These methods, which involve the polycondensation of activated urethane (B1682113) derivatives, are significant from a green chemistry perspective because they eliminate the need for phosgene (B1210022), an extremely toxic gas. researchgate.net The synthesis of the monomer can be achieved using reagents like paraformaldehyde and triethylsilane, representing a more modern and safer chemical approach. researchgate.net
Table 2: Comparison of Novel Synthetic Pathways for this compound
| Synthetic Pathway | Starting Materials | Key Reagents/Catalysts | Green Chemistry Aspects |
|---|---|---|---|
| Biocatalysis | Sugars (e.g., Glucose), Methylamine | Engineered C. glutamicum, NMAADH enzyme | Renewable feedstocks, mild conditions, high selectivity, avoids toxic chemicals. nih.gov |
| Reductive Amination | Pyruvate esters, Methylamine | Sodium borohydride | Avoids use of toxic cyanides and halides. |
| Photocatalysis | Alanine derivatives | Photocatalyst | Milder reaction conditions, avoids toxic methylating agents like methyl iodide. |
| Phosgene-Free Route | L-alanine, Paraformaldehyde | Triethylsilane | Avoids highly toxic phosgene gas in related polymer synthesis. researchgate.net |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of N-α-Methyl-DL-alanine, providing a wealth of information on its connectivity, functional groups, and conformational states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.
In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The N-methyl group introduces a distinct signal, typically a singlet or a doublet if coupled to the N-H proton, which is well-separated from other resonances. The α-proton and the β-methyl protons also provide characteristic signals, with their multiplicity and coupling constants offering insight into the torsional angles of the molecule's backbone.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon, α-carbon, N-methyl carbon, and β-methyl carbon are unique and sensitive to the molecule's conformation and protonation state. The presence of the N-methyl group typically induces a downfield shift on the α-carbon compared to unsubstituted alanine (B10760859).
| Nucleus | Atom Type | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Carboxyl (COOH) | 10.0 - 12.0 | Broad Singlet |
| ¹H | α-Proton (CH) | ~3.0 - 4.0 | Quartet |
| ¹H | N-Methyl (N-CH₃) | ~2.5 - 3.0 | Singlet |
| ¹H | β-Methyl (C-CH₃) | ~1.3 - 1.6 | Doublet |
| ¹³C | Carbonyl (C=O) | ~170 - 180 | N/A |
| ¹³C | α-Carbon (CH) | ~55 - 65 | N/A |
| ¹³C | N-Methyl (N-CH₃) | ~30 - 40 | N/A |
| ¹³C | β-Methyl (C-CH₃) | ~15 - 25 | N/A |
Note: Expected chemical shifts are approximate and can vary based on solvent, pH, and temperature.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and subtle changes in molecular conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes include:
O-H Stretching: A broad band typically in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
N-H Stretching: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.
C-H Stretching: Sharp bands in the 2800-3000 cm⁻¹ range corresponding to the methyl and methine groups.
C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ from the carbonyl group of the carboxylic acid.
N-H Bending: A band typically found near 1500-1600 cm⁻¹.
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. The molecular ion peak (M⁺) for this compound (C₄H₉NO₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (103.12 g/mol ). sigmaaldrich.com
Electron ionization (EI) often leads to extensive fragmentation, providing structural information. A common fragmentation pathway for α-amino acids is the loss of the carboxyl group (–COOH), resulting in a significant peak at [M-45]⁺. For this compound, this would correspond to a fragment at m/z 58. This iminium ion ([CH₃-CH=NH-CH₃]⁺) is often the base peak in the spectrum due to its stability.
Tandem Mass Spectrometry (MS/MS): This technique involves the selection and subsequent fragmentation of a specific precursor ion, typically the protonated molecule [M+H]⁺ (m/z 104). nih.gov Collision-induced dissociation (CID) of this ion can provide unambiguous structural confirmation. The fragmentation patterns help to distinguish it from isomers and confirm the N-methylation site.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|---|
| 103 | Variable | [C₄H₉NO₂]⁺ (Molecular Ion) | - |
| 58 | High | [C₃H₈N]⁺ | COOH |
| 44 | Moderate | [C₂H₆N]⁺ | C₂H₃O₂ |
Note: Based on typical fragmentation of N-methylated amino acids. Actual intensities can vary with instrument conditions.
Microwave spectroscopy provides exceptionally high-resolution data for molecules in the gas phase, allowing for the precise determination of rotational constants and, consequently, the detailed molecular geometry of different conformers.
Studies on the closely related N-methyl-L-alanine, brought into the gas phase by laser ablation, have successfully identified multiple distinct conformers. These conformers are stabilized by different intramolecular hydrogen bonding schemes. The comparison between experimentally determined rotational constants and those calculated ab initio allows for unambiguous identification.
Research has revealed at least four stable conformers of N-methylalanine, which exhibit three types of intramolecular hydrogen bonds:
Type I: A seven-membered ring formed by an N-H···O=C hydrogen bond.
Type II: A five-membered ring formed by an O-H···N hydrogen bond.
Type III: An alternative five-membered ring involving the N-H group donating a proton to the hydroxyl oxygen (N-H···O-H).
The presence of the N-methyl group introduces steric hindrance that influences the conformational landscape, making certain conformers more or less stable compared to unsubstituted alanine.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions, such as hydrogen bonding and crystal packing, that govern the solid-state structure.
An analysis of this compound would reveal how the individual D- and L-enantiomers pack within the unit cell of the racemic crystal. In the solid state, amino acids typically exist as zwitterions, and the crystal structure would be stabilized by a network of strong intermolecular hydrogen bonds between the ammonium (B1175870) group of one molecule and the carboxylate group of a neighboring molecule.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
Since this compound is a racemic mixture, chiroptical methods are essential for analyzing its enantiomeric composition and determining the absolute configuration of its individual components (N-α-Methyl-L-alanine and N-α-Methyl-D-alanine).
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. dtu.dk The resulting spectrum is highly sensitive to the absolute configuration and solution-phase conformation. By comparing the experimental VCD spectrum of an enantiomerically enriched sample to spectra predicted by density functional theory (DFT) calculations for the R and S configurations, the absolute stereochemistry can be unequivocally assigned. nih.gov
NMR with Chiral Solvating Agents (CSAs): Another powerful method for determining enantiomeric purity is NMR spectroscopy in the presence of a chiral solvating agent. semmelweis.hu In an achiral solvent, the NMR spectra of the D- and L-enantiomers are identical. However, when a CSA is added, it forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the D and L forms in the NMR spectrum. The relative integration of these separated peaks provides a direct and accurate measure of the enantiomeric excess (ee).
Theoretical and Experimental Conformational Landscape and Dynamics Studies
The conformational landscape of this compound is shaped by the interplay of steric and electronic effects arising from the N-methylation. Both theoretical and experimental studies on N-methylated alanine and related peptides have provided significant insights into its preferred conformations.
Quantum mechanical and molecular dynamics (MD) simulations have been employed to explore the conformational behavior of peptides containing N-methylated alanine (NMeAla) residues. nih.govresearchgate.netresearchgate.net These studies reveal that N-methylation restricts the available conformational space compared to its non-methylated counterpart. The amide bond in NMeAla peptides is predominantly found in the trans geometry. nih.govresearchgate.netresearchgate.net In the absence of hydrogen-bonding solvents, poly-NMeAla peptides have been shown to favor helical structures stabilized by carbonyl-carbonyl interactions, with dihedral angles (φ, ψ) around (-0°, 90°). nih.govresearchgate.net However, in the presence of protic solvents like water or methanol (B129727), molecular dynamics simulations indicate a preference for β-strand structures, as solvent molecules interact with the peptide backbone's carbonyl groups. nih.govresearchgate.netresearchgate.net
Experimental gas-phase studies on the closely related N-methyl-L-alanine, using high-resolution microwave spectroscopy, have unambiguously identified multiple conformers. rsc.org These conformers are characterized by different intramolecular hydrogen bonding interactions. The experimental rotational and 14N nuclear quadrupole constants have been compared with ab initio calculations to confirm the observed structures. The presence of methyl groups on both the α-carbon and the nitrogen atom introduces steric hindrance that influences the conformational preferences. rsc.org
Table 2: Theoretically Predicted Conformational States for N-Methylated Alanine Residues in Peptides
| Conformational State | Dihedral Angles (φ, ψ) | Stabilizing Interactions | Environment | Reference |
| Helical | ~ (0°, 90°) | Carbonyl-carbonyl interactions | In vacuo / non-polar solvent | nih.govresearchgate.net |
| β-strand | - | Solvent-carbonyl interactions | Water / Methanol | nih.govresearchgate.netresearchgate.net |
This table summarizes findings from computational studies on peptides containing N-methylated alanine.
Table 3: Experimentally and Theoretically Characterized Conformers of N-Methyl-L-alanine in the Gas Phase
| Conformer Type | Dominant Intramolecular Interaction | Experimental Technique | Theoretical Method | Reference |
| I | NH···O=C | Microwave Spectroscopy | Ab initio calculations | rsc.org |
| II | OH···N | Microwave Spectroscopy | Ab initio calculations | rsc.org |
| III | N–H···O–H | Microwave Spectroscopy | Ab initio calculations | rsc.org |
This table is based on a study of N-methyl-L-alanine and highlights the different types of intramolecular interactions that stabilize its conformers.
Chemical Reactivity, Derivatization, and Reaction Mechanisms
Reactions at the Carboxylic Acid Functionalitythieme-connect.com
The carboxylic acid group of N-α-Methyl-DL-alanine can undergo typical reactions such as esterification and amidation.
Esterification of this compound, like other amino acids, involves the conversion of the carboxylic acid group into an ester. This is often a preliminary step in more complex syntheses, such as peptide synthesis, to protect the carboxylic acid functionality. Common methods for esterification of amino acids include reactions with alcohols in the presence of an acid catalyst.
A variety of reagents have been utilized for the esterification of amino acids, including protic acids like gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride. nih.gov A convenient method for preparing amino acid methyl esters involves the use of methanol (B129727) with trimethylchlorosilane at room temperature, which has been shown to be effective for a range of natural, aromatic, and aliphatic amino acids. nih.gov The use of sulfuric acid as a catalyst in a thin film of methanol has also been reported to selectively esterify the carboxylic acid moiety of various amino acids. acs.org
| Reagent/Catalyst | Alcohol | Conditions | Outcome |
| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Good to excellent yields of the methyl ester hydrochloride. nih.gov |
| Thionyl Chloride | Methanol | Not specified | Effective for esterification. nih.gov |
| Sulfuric Acid (H₂SO₄) | Methanol | Thin film, 70 °C | Selective esterification of the carboxylic acid group. acs.org |
| Gaseous Hydrochloric Acid (HCl) | Methanol | Not specified | Common method for esterification. nih.gov |
This table presents common reagents and conditions for the esterification of amino acids, which are applicable to this compound.
The formation of an amide bond, or peptide bond in the context of protein synthesis, is a crucial reaction of the carboxylic acid group of this compound. researchgate.net However, the presence of the N-methyl group introduces significant steric hindrance, making peptide coupling reactions more challenging compared to non-methylated amino acids. peptide.com This steric hindrance can lead to slower reaction rates and may require the use of more potent coupling reagents to achieve high yields. peptide.com
A variety of coupling reagents have been developed to overcome the challenges associated with sterically hindered amino acids like N-methylated derivatives. These include phosphonium- and aminium-type reagents such as BOP, PyBOP, HBTU, and HATU. bachem.com HATU, in particular, has been utilized with success in coupling N-methyl amino acids. peptide.com Other effective reagents include PyAOP, which is especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids, and PyBrOP. peptide.commerckmillipore.com The choice of coupling reagent and reaction conditions is critical to minimize side reactions, such as racemization. nih.govbachem.com
| Coupling Reagent | Application Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Successfully used for coupling N-methyl amino acids. peptide.com |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A commonly used phosphonium-based coupling reagent. merckmillipore.com |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | An aminium-based reagent, though noted to be less effective than HATU for N-methyl amino acids. peptide.com |
| BEP (2-Bromo-1-ethyl Pyridinium Tetrafluoroborate) | An efficient coupling reagent for the synthesis of peptides containing N-methyl amino acids, proceeding with good yields and without significant loss of optical purity. thieme-connect.com |
This table highlights a selection of coupling reagents used in peptide synthesis involving N-methylated amino acids.
Reactions at the N-Methylamine Functionalitythieme-connect.compeptide.com
The secondary amine of the N-methylamino group is nucleophilic and can participate in reactions such as acylation and sulfonylation.
Acylation of the N-methylamine group involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl-N-methyl-DL-alanine derivative. For instance, N-acetyl-DL-alanine can be prepared by the reaction of DL-alanine with acetic anhydride. This type of reaction is fundamental in the synthesis of various derivatives and in the protection of the amino group during chemical synthesis.
Sulfonylation is a similar reaction where the N-methylamine reacts with a sulfonyl chloride to form a sulfonamide. This reaction is a key step in some methods for the N-methylation of amino acids, where the amino group is first protected with a sulfonyl group, such as an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. peptide.com
Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.org The N-methylamino group of this compound is a secondary amine. While the formation of a traditional Schiff base (C=N-R) from a secondary amine is not possible due to the lack of a second hydrogen on the nitrogen, reactions with aldehydes and ketones can still occur. For instance, N-methyl-L-alanine has been used in a reaction with benzaldehyde (B42025) in a process known as the Akabori-Momotani reaction to synthesize ephedrine (B3423809). researchgate.net
It's important to note that the reactivity of secondary amines with carbonyl compounds is different from that of primary amines. The initial adduct formed from a secondary amine and a carbonyl compound cannot eliminate water to form a stable imine in the same way a primary amine can.
Stereochemical Implications in Chemical Transformations
The stereochemistry of this compound and its precursors is a critical factor that dictates the outcome of its chemical transformations and its utility in specialized applications, such as the synthesis of enantiomer-specific pharmaceuticals. innospk.com The presence of a chiral center at the α-carbon means that the molecule can exist as two enantiomers, N-α-Methyl-L-alanine and N-α-Methyl-D-alanine, or as a racemic mixture. The spatial arrangement of the functional groups around this chiral center significantly influences the molecule's reactivity and its interactions with other chiral molecules.
In synthetic chemistry, controlling the stereochemical outcome is paramount. For instance, the synthesis of enantiomerically pure N-methyl amino acids often starts from optically active precursors. A classic method involves the nucleophilic displacement of an optically active α-bromo acid with methylamine (B109427). monash.edu The mechanism of this reaction has profound stereochemical consequences. The preparation of the α-bromo acid precursor itself, via diazotization of a parent amino acid like L-alanine, proceeds with a net retention of configuration. This is due to a "Walden inversion" mechanism involving two successive SN2-type reactions. monash.edu However, the subsequent reaction with methylamine to form the N-methyl amino acid is a direct SN2 substitution that results in an inversion of the stereocenter's configuration relative to the α-bromo acid. monash.edu Therefore, starting with an L-amino acid precursor can yield an N-methyl amino acid with a D-configuration.
The N-methylation itself introduces conformational constraints that alter the molecule's three-dimensional structure compared to its unmethylated counterpart, alanine (B10760859). rsc.orgresearchgate.net These steric hindrances can influence how the molecule approaches and interacts with reagents, potentially directing the stereochemical course of subsequent reactions. researchgate.net Furthermore, the behavior of the racemic (DL) form can differ significantly from that of the pure enantiomers. For example, in monolayer studies of similar N-alkanoyl-substituted amino acids, racemic mixtures were found to form different, more ordered crystal lattice structures compared to the corresponding pure enantiomers, indicating dominant heterochiral interactions. acs.org This difference in packing and intermolecular forces can affect the physical properties and chemical reactivity of the bulk material.
The table below summarizes the stereochemical outcomes of a key synthetic pathway for N-methyl-alanine.
| Starting Material | Intermediate | Intermediate Stereochemistry | Reaction with Methylamine | Final Product Stereochemistry |
| L-Alanine | (S)-α-bromopropionic acid | Retention (Relative to L-alanine) | SN2 Substitution | (R)-N-methyl-alanine (D-form) |
Mechanistic Investigations of Key Reactions
Mechanistic studies provide fundamental insights into the reactivity of this compound, elucidating the pathways through which it transforms. Key reactions involving this compound are governed by well-understood organic chemistry principles, including nucleophilic substitution and oxidation-reduction.
Nucleophilic substitution is a cornerstone of the synthesis of this compound. A prevalent synthetic route involves the reaction of an α-halogenated propionic acid with methylamine. This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
In this mechanism, the methylamine (CH₃NH₂) acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophilic α-carbon of the propionic acid derivative (the carbon bonded to the halogen). The attack occurs from the side opposite to the leaving group (the halide ion, e.g., Br⁻ or Cl⁻). This backside attack leads to a simultaneous bond formation between the nitrogen and the carbon, and bond cleavage between the carbon and the halogen, passing through a trigonal bipyramidal transition state.
A significant feature of the SN2 mechanism is the inversion of stereochemical configuration at the chiral α-carbon, often referred to as a Walden inversion. monash.edu If the starting material is an enantiomerically pure α-bromo acid, the resulting N-methyl-alanine will have the opposite configuration. For example, the reaction of (R)-2-bromopropanoic acid with methylamine will yield (S)-N-methyl-alanine. This stereospecificity is a powerful tool for synthesizing optically active N-methyl amino acids. monash.edu To achieve good yields and minimize the formation of di- or tri-alkylated byproducts, a large excess of methylamine is often employed in the reaction.
This compound, like other amino acids, can participate in oxidation-reduction reactions. The oxidation of amino acids is a fundamental process in metabolic pathways, though it can also be achieved through chemical means. ethernet.edu.et
The general biological pathway for the catabolism of most L-amino acids begins with the removal of the α-amino group, a process known as transamination. ethernet.edu.et This step is typically catalyzed by aminotransferase enzymes and involves the transfer of the amino group to an α-keto acid, commonly α-ketoglutarate, to form glutamate. The resulting carbon skeleton of the original amino acid is an α-keto acid, which can then be further oxidized for energy production. ethernet.edu.et
In chemical systems, the oxidation of amines can follow different mechanistic pathways. The electrochemical oxidation of simple aliphatic amines, for example, is initiated by a one-electron transfer from the amine to the anode, forming a radical cation. mdpi.com This highly reactive intermediate then typically undergoes deprotonation at the α-carbon, yielding a carbon-centered radical. This radical can be further oxidized to a carbocation, which can then react with water or other nucleophiles, or undergo rearrangement, ultimately leading to dealkylated amines or other oxidation products. mdpi.com While specific mechanistic studies on the oxidation of this compound are not extensively detailed, it is known that the compound can be oxidized to form oxo derivatives. Kinetic studies on the oxidative decarboxylation of similar amino acids like DL-alanine with reagents such as N-bromosuccinimide have also been performed, providing insight into the complex mechanisms that can lead to aldehydes, CO₂, and ammonia (B1221849). acs.org
Biochemical and Biological Investigations Non Clinical Focus
Role as a Non-Canonical Amino Acid in Peptide and Protein Systems
N-α-Methyl-DL-alanine is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded in the genetic code for direct incorporation into proteins during translation. Its structure is a derivative of alanine (B10760859) where a methyl group is attached to the α-nitrogen atom. This seemingly minor modification has significant consequences for its biochemical behavior and makes it a valuable tool in peptide and protein research.
The incorporation of N-methylated amino acids like this compound into peptide chains is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov This modification is employed to enhance the therapeutic properties of peptide-based drug candidates. While natural peptides are not typically produced ribosomally with N-methylated amino acids, recent advancements have demonstrated that ribosomal incorporation is possible. acs.org
Strategies have been developed for the ribosomal incorporation of Nα-methylated amino acids into peptides and proteins. acs.org Studies have shown varying efficiencies for the incorporation of different N-methyl amino acids, with N-methyl alanine showing high incorporation yields (up to 92%) in certain cell-free systems. acs.org The incorporation of these unnatural amino acids can improve properties for pharmaceutical and biomedical applications. researchgate.net The synthesis of peptides containing N-methylated residues can be challenging due to the steric hindrance of the secondary amine, which can lead to slow reaction rates and low yields in standard solid-phase peptide synthesis (SPPS). researchgate.netnih.gov
The N-methylation of the peptide backbone introduces significant changes to the properties of peptides, most notably affecting their conformation, stability, and resistance to enzymatic degradation.
Conformation: The presence of the N-methyl group removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This restriction significantly alters the available conformational space of the peptide backbone. nih.gov Studies using quantum mechanical and molecular dynamics simulations on peptides containing N-methylated alanine have shown that they tend to populate helical structures, even without the presence of stabilizing hydrogen bonds. nih.gov The N-methylation can also influence the cis/trans isomerization of the peptide bond, with some studies showing that N-methylation can shift the equilibrium toward a cis or trans orientation depending on its position in the peptide sequence. researchgate.net
Stability and Proteolytic Resistance: A primary advantage of incorporating N-methylated amino acids is the enhanced resistance to proteolytic degradation. nih.govnih.gov Proteases, which are enzymes that break down proteins and peptides, often recognize and cleave specific peptide bond sequences. The N-methyl group sterically hinders the approach of these enzymes and alters the electronic properties of the peptide bond, making it less susceptible to cleavage. nih.govbiorxiv.org For example, inserting single N-methyl amino acids at various positions in a peptide can result in a dramatic increase in resistance to proteolysis, with half-lives for trypsin cleavage increasing by 72 to over 1000-fold. nih.gov This increased stability is a crucial attribute for developing peptide-based drugs with improved bioavailability. nih.govbiorxiv.org
| Property | Impact of N-α-Methylation | Underlying Mechanism | References |
|---|---|---|---|
| Conformation | Restricts backbone flexibility; promotes helical structures and can influence cis/trans isomerization of the peptide bond. | Elimination of the amide proton as a hydrogen bond donor; steric effects of the methyl group. | researchgate.netnih.gov |
| Proteolytic Resistance | Significantly increases resistance to degradation by proteases like trypsin. | Steric hindrance at the peptide bond, preventing enzyme binding and cleavage. | nih.govnih.gov |
| Stability | Enhances metabolic stability, leading to longer biological half-life. | Increased resistance to enzymatic degradation. | researchgate.net |
Protein α-N-terminal (Nα) methylation is a conserved post-translational modification (PTM) that occurs in both prokaryotes and eukaryotes. nih.govnih.gov PTMs are chemical modifications that occur after a protein is synthesized and play a critical role in regulating protein function, localization, and interaction with other molecules. thermofisher.comlongdom.org
Nα-methylation involves the addition of one to three methyl groups to the α-amino group of the N-terminal amino acid of a protein. nih.gov This process is catalyzed by N-terminal methyltransferases (NTMTs), which use S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govthermofisher.com Unlike other common PTMs like lysine and arginine methylation, Nα-methylation appears to be more specific to certain protein substrates. nih.govcreative-proteomics.com This modification is implicated in a variety of essential biological processes, including:
Protein synthesis and degradation nih.gov
DNA damage response and repair nih.govnih.gov
Cell cycle regulation nih.gov
Chromatin interactions nih.gov
Dysregulation of the enzymes responsible for Nα-methylation has been linked to various diseases, highlighting the importance of this modification in cellular physiology. nih.gov Research in this area aims to expand the map of the Nα-methylated substrate landscape to better understand its systematic role in diverse cellular pathways. nih.gov
Interaction with Enzymes and Biological Receptors (Ligand-Binding Studies)
The structural characteristics of this compound allow it to interact with various biological systems, serving as a tool for studying enzymes and receptors.
Due to its structural similarity to natural amino acids, this compound can be used to investigate the mechanisms of amino acid transport systems. sigmaaldrich.com It can act as a substrate mimic, allowing researchers to explore the specificity and kinetics of different transporters. For instance, it has been used in studies of amino acid efflux and trans-stimulation. sigmaaldrich.com Amino acid transporters are crucial for distributing nitrogen throughout an organism and are essential for growth and development. mdpi.com By using analogues like this compound, the function and regulation of these transporters, such as System A and System N which are involved in Na+-dependent neutral amino acid uptake, can be elucidated. nih.gov
In addition to transport studies, N-methylated amino acids can act as inhibitors of certain enzymes. For example, N-Methyl-DL-alanine has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I. biosynth.com
| Biological System | Role of this compound | Example Application/Finding | References |
|---|---|---|---|
| Amino Acid Transporters (e.g., System A) | Substrate Mimic / Probe | Used in studies of amino acid transport mechanisms, such as trans-stimulation. | sigmaaldrich.com |
| Enzymes (e.g., Carnitine Palmitoyltransferase I) | Inhibitor | Inhibits fatty acid oxidation at physiological concentrations. | biosynth.com |
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity and memory formation. nih.govcardiologyresearchjournal.com The receptor is named after its selective agonist, N-methyl-D-aspartic acid (NMDA), which mimics the action of the neurotransmitter glutamate at this specific receptor. selleckchem.com
While the "D" enantiomer (N-methyl-D-alanine) is the active form at the NMDA receptor, studies involving the racemic mixture (DL-form) are relevant in the broader context of neuropharmacological research. chemimpex.com In vitro binding assays are used to investigate the interaction of various compounds with the NMDA receptor. These assays help in understanding how different ligands bind to the receptor and modulate its function. The NMDA receptor has multiple binding sites, and its activation leads to the opening of an ion channel that allows the influx of Ca2+ ions, triggering downstream signaling cascades. selleckchem.comnih.gov The study of how compounds like N-methylated amino acids interact with the NMDA receptor is important for understanding both normal physiological processes and the pathophysiology of various neurological disorders. nih.gov
Metabolism and Biotransformation Pathways in Model Systems (e.g., cell cultures, microbial, animal models)
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code for incorporation into proteins during translation. Its structure is a derivative of alanine with a methyl group on the α-nitrogen atom. This structural modification significantly influences its biological behavior and metabolic fate. In non-clinical model systems, the compound is primarily studied as a tool to investigate amino acid transport and metabolism rather than being a direct substrate in major metabolic pathways.
The uptake of this compound into cells is an active process, and it has been shown to be a competitive inhibitor of mitochondrial uptake in various cell models. biosynth.com In animal models, particularly in rats, research has focused on the conversion of D- and L-enantiomers of amino acids. For instance, studies on methionine sources have shown that the kidney is a principal organ for converting D-amino acids to their L-counterparts, which can then be used by the body. nih.gov While not directly studying this compound, this provides a model for how the body might handle the different enantiomers of this methylated amino acid.
Microbial systems have been engineered for the biocatalytic production of N-methylated amino acids. Strains of Corynebacterium glutamicum and Pseudomonas putida have been developed for this purpose. A key enzyme in this process is N-methyl-L-amino acid dehydrogenase (NMAADH), which catalyzes the reductive methylamination of 2-oxo acids like pyruvate (B1213749) to form N-Methyl-L-alanine.
Role in Amino Acid Metabolism Studies
Due to its structural similarity to natural amino acids, this compound serves as a valuable probe for investigating amino acid transport mechanisms. sigmaaldrich.com It is used to explore the specificity and kinetics of various amino acid transporter systems.
One of its primary applications is in the study of trans-stimulation of amino acid efflux. sigmaaldrich.com For example, it has been used in isolated perfused rat pancreas models to study competitive uptake against other amino acids, helping to quantify transport kinetics. It acts as a non-metabolizable mimic for the System A amino acid transport system, which is crucial for understanding epithelial absorption. In cerebellar slice models, inhibitors of System A transporters, such as the N-methylated amino acid MeAIB, have been shown to significantly decrease the pools of other metabolites, demonstrating the tight coupling of amino acid cycling in brain tissue. mdpi.com
The table below summarizes the use of this compound and related compounds in studying amino acid transport.
| Model System | Transporter/Process Studied | Findings |
| Perfused Rat Pancreas | Amino Acid Efflux / Trans-stimulation | Used to quantify competitive uptake kinetics against natural amino acids. |
| Epithelial Cells | System A Transport | Serves as a non-metabolizable mimic to study absorption mechanisms. |
| Guinea Pig Cerebellar Slices | System A and System N Transport | Inhibition by a similar N-methylated amino acid (MeAIB) greatly decreased metabolite pools, indicating a major role in glutamate/glutamine and alanine cycling. mdpi.com |
Influence on Metabolic Pathways (e.g., glutamine, fatty acid oxidation)
This compound has been observed to influence key metabolic pathways, particularly those related to energy metabolism within mitochondria. biosynth.com
Glutamine and Alanine Metabolism: Alanine and glutamine are the most important gluconeogenic amino acids. nih.gov Their metabolism is interconnected, especially in the liver, kidneys, and small intestine. nih.gov While direct studies on this compound's effect on glutamine metabolism are limited, its role as a transport inhibitor provides insights. By competing for transporters that also carry glutamine and alanine, it can indirectly affect their cellular availability and subsequent metabolic pathways like gluconeogenesis. mdpi.comnih.gov In cerebellar models, inhibiting amino acid transport, for which N-methylated amino acids are tools, demonstrated the critical role of glutamine and alanine cycling for normal cell metabolism. mdpi.com
Fatty Acid Oxidation: Research has shown that at physiological concentrations, this compound can inhibit fatty acid oxidation. biosynth.com This effect is mediated by reducing the activity of carnitine palmitoyltransferase I (CPT I), a key enzyme in the transport of fatty acids into the mitochondria for oxidation. biosynth.com This inhibition can lead to an accumulation of lipids in the liver. biosynth.com Furthermore, it has been shown to inhibit fatty acid synthase (FAS), another crucial enzyme in lipid metabolism. biosynth.com
The table below details the observed effects of this compound on specific metabolic enzymes and pathways.
| Metabolic Pathway | Enzyme/Process Affected | Observed Effect in Model Systems |
| Fatty Acid Oxidation | Carnitine Palmitoyltransferase I (CPT I) | Activity is decreased, leading to reduced fatty acid oxidation. biosynth.com |
| Lipid Metabolism | Fatty Acid Synthase (FAS) | Acts as an inhibitor of the enzyme. biosynth.com |
| Mitochondrial Function | Mitochondrial Uptake | Acts as a competitive inhibitor. biosynth.com |
Significance in Biosynthetic Pathways (if applicable as a precursor or product)
This compound is not a common intermediate or product in primary biosynthetic pathways in most organisms. It is classified as a non-proteinogenic amino acid, meaning it is not directly encoded by the genome for protein synthesis.
However, its synthesis can be achieved through specific enzymatic routes, primarily involving enzymatic methylation or reductive amination processes. In engineered microbial systems, it is a target product. For instance, the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida catalyzes the synthesis of N-Methyl-L-alanine from pyruvate and methylamine (B109427). This biocatalytic approach, often employed in organisms like Escherichia coli, represents an engineered biosynthetic pathway for its production.
While it is not a precursor in the same way as proteinogenic amino acids, its incorporation into peptides is a significant area of research. sigmaaldrich.comchemimpex.commyskinrecipes.com The synthesis of peptide and protein analogues using this compound is explored for the development of novel drugs and antibiotics. sigmaaldrich.commyskinrecipes.com The N-methylation alters the peptide's conformational properties and can enhance its metabolic stability.
Applications in Advanced Chemical Synthesis and Catalysis
Use as a Chiral Building Block in Asymmetric Synthesis
The intrinsic chirality of amino acids makes them invaluable starting materials, or "chiral pool" reagents, for the synthesis of complex, enantiomerically pure molecules. nih.gov Alanine (B10760859), as one of the simplest chiral amino acids, serves as a foundational building block in this regard. nih.gov The N-methylated form, N-α-Methyl-DL-alanine, carries this inherent chirality, which can be leveraged in stereocontrolled chemical transformations.
Ligand Design for Asymmetric Catalysis
While specific examples detailing the use of this compound itself in ligand design are not prevalent, the broader class of N-alkyl amino acids is recognized for its utility in creating ligands for asymmetric catalysis. hmdb.ca The nitrogen-bound methyl group can influence the conformational rigidity and electronic properties of a ligand, which are critical factors in achieving high stereoselectivity in metal-catalyzed reactions. The synthesis of chiral α-methyl-α,β-diamino acid derivatives has been accomplished through reactions involving a Ni(II)-complexed alanine Schiff base, demonstrating how the alanine backbone can be used to create molecules with multiple chiral centers, including a quaternary carbon. monash.edu This highlights the potential for N-methylated alanine derivatives to serve as foundational components in the construction of sophisticated chiral ligands.
Precursor for Complex Organic Molecule and Natural Product Synthesis
Amino acids are powerful precursors in the total synthesis of natural products. nih.gov The stereocenter in alanine, for example, has been used to induce chirality in the synthesis of alkaloids like (+)-241D and isosolenopsin. nih.gov this compound can serve as a precursor for various molecules where N-methylation is a desired feature. For instance, it is a known precursor in the synthesis of ephedrine (B3423809) and pseudoephedrine. researchgate.net The ability to start with a readily available, chiral N-methylated amino acid simplifies synthetic routes to complex targets that incorporate this structural motif.
Role in Peptide Chemistry and Peptidomimetics Design
The incorporation of N-methylated amino acids into peptides is a key strategy in medicinal chemistry to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.govd-nb.info N-methylation of the peptide backbone is a minimal modification that can profoundly alter a peptide's biological activity, stability, and bioavailability. nih.govd-nb.info
Design of Protease-Resistant Peptides
A primary limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. nist.govmerckmillipore.com N-methylation of the amide bond nitrogen is a highly effective strategy to confer resistance to enzymatic cleavage. d-nb.infomerckmillipore.compeptide.comnih.gov The methyl group sterically hinders the approach of proteases, which are enzymes that cleave the peptide bonds of proteins, thus preventing hydrolysis. hmdb.ca Studies have shown that even a single N-methyl substitution within a peptide sequence can dramatically increase its resistance to proteolysis, with observed increases ranging from 72 to over 1000-fold. hmdb.ca This enhanced stability significantly prolongs the in vivo half-life of peptide drugs, making them more effective therapeutic agents. nih.govmdpi.com
| Modification Strategy | Effect on Protease Resistance | Research Finding |
| N-Methylation | Significant Increase | N-methylation of the peptide backbone sterically shields the amide bond from enzymatic attack, substantially decreasing the rate of proteolysis. hmdb.canist.gov |
| Single N-Methyl Scan | Position-Dependent Increase | A single N-methyl residue can confer substantial protease resistance to a window of approximately four amino acids. hmdb.ca |
| General N-Alkylation | Tunable Resistance | The size and nature of the N-alkyl group can be modulated to fine-tune the rate of proteolysis. nih.gov |
Conformational Restriction in Peptidic Systems
The three-dimensional shape, or conformation, of a peptide is crucial for its biological activity. The substitution of an N-H hydrogen with an N-methyl group removes a hydrogen bond donor, which disrupts the formation of traditional secondary structures like α-helices and β-sheets that rely on this hydrogen bonding. d-nb.info However, this modification also introduces steric constraints that restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. mdpi.comresearchgate.net
Applications in Supramolecular Chemistry and Self-Assembly
While direct applications of this compound in supramolecular chemistry are not extensively documented, its structural characteristics suggest potential utility in this field. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, electrostatic forces, and hydrophobic interactions.
The principles of self-assembly are evident in simpler, related amino acids. Alanine, for instance, can spontaneously self-assemble in aqueous solutions to form microspheres. This process is driven by the orientation of its zwitterionic (containing both positive and negative charges) head groups towards the water and the inward-pointing, hydrophobic methyl side chains. This compound possesses similar features: a zwitterionic core capable of electrostatic interactions and two methyl groups (one on the nitrogen and one on the side chain) that increase its hydrophobicity. These properties could potentially be harnessed to design self-assembling systems.
Furthermore, research on other methylated amino acid derivatives demonstrates their capacity for forming structured materials. For example, dipeptides containing α-methyl-L-phenylalanine have been shown to self-assemble into supramolecular nanostructures and form hydrogels. The presence and position of the methyl groups were found to have a significant impact on the resulting morphology and gelation ability. This suggests that the N-methylation in this compound could similarly be used to modulate and control self-assembly processes, potentially leading to the development of novel hydrogels or other biomaterials for applications in drug delivery or cell culturing.
Material Science Applications (e.g., incorporation into polymers, biomaterials)
The unique structural characteristics of this compound render it a valuable monomer for the synthesis of advanced polymers and biomaterials. Its incorporation into polymer chains can significantly modify the material's properties, offering a pathway to novel functionalities. The presence of the N-methyl group introduces specific conformational constraints and reduces the number of hydrogen bond donors, which in turn influences the macroscopic properties of the resulting materials.
The primary application of this compound in material science is as a building block in the synthesis of peptides and proteins. chemimpex.com Polyamides containing α-amino acid residues, such as alanine, have been investigated as biodegradable materials. researchgate.net The inclusion of such amino acid derivatives can impart biodegradability to the polymer, making them attractive for biomedical applications and as environmentally friendly plastics. researchgate.netnih.gov
Research into peptides containing N-methylated alanine has shown that this modification increases the proteolytic stability of the peptide backbone. nih.gov This enhanced resistance to enzymatic degradation is a highly desirable trait for biomaterials intended for in vivo applications, as it can prolong their functional lifespan.
Furthermore, the N-methylation of alanine residues within a peptide or polypeptide has a significant impact on the material's secondary structure. It is known to promote the formation and stabilization of helical structures. This conformational effect is notable because it can occur even in the absence of the hydrogen bond interactions that typically stabilize such structures in natural peptides. This allows for the design of materials with specific, stable three-dimensional architectures, which is crucial for applications such as tissue engineering scaffolds and drug delivery systems.
Molecular dynamics simulations have been employed to investigate the conformational behavior of peptides containing N-methylated alanine residues. nih.gov These studies have revealed that such peptides can form stable helical structures, and this conformational preference can be influenced by the surrounding solvent environment. nih.gov
While the primary focus of much research has been on the individual enantiomers (L- or D-alanine), the use of the racemic mixture, DL-alanine, can also be advantageous in material science. For instance, the crystallization of DL-alanine can be controlled to form specific morphologies, such as hollow needle-like structures, by adjusting the solvent composition. researchgate.net This level of morphological control is important for tailoring the bulk properties of materials.
The incorporation of this compound into polymers can also affect their thermal properties. For example, in related studies, the grafting of α-methyl-β-alanine fragments onto a poly(acrylic acid) backbone has been shown to lower the glass transition temperature of the resulting copolymer. While this is a different isomer, it illustrates the principle that the incorporation of N-methylated amino acids can be used to tune the thermal characteristics of polymers.
The following table summarizes some of the key research findings related to the incorporation of N-methylated alanine into polymers and biomaterials:
| Polymer/Biomaterial System | Key Finding | Potential Application |
| Peptides containing N-methylated alanine | Increased proteolytic stability. nih.gov | Long-lasting biomaterials for in vivo use. |
| Polypeptides with N-methylated alanine | Promotion and stabilization of helical structures. | Materials with controlled 3D architecture for tissue engineering. |
| Polyamides with α-amino acid residues | Potential for biodegradability. researchgate.netnih.gov | Biodegradable plastics and biomedical devices. |
It is important to note that while the potential for this compound in material science is significant, the field is still developing. Much of the current research provides a foundation for future work in designing and synthesizing novel polymers and biomaterials with tailored properties based on this unique amino acid derivative.
Advanced Analytical Methodologies and Separation Techniques
Chromatographic Techniques for Resolution and Quantification
Chromatographic methods are fundamental to the separation of N-α-Methyl-DL-alanine from complex mixtures and for the distinct resolution of its stereoisomers. High-performance liquid chromatography, gas chromatography, and capillary electrophoresis each offer unique advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography is a powerful technique for the separation and quantification of amino acids. For the resolution of the enantiomers of this compound, HPLC systems are equipped with chiral stationary phases (CSPs). These phases create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.
One successful approach for the direct enantiomeric separation of underivatized amino acids involves the use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin. These CSPs are compatible with a range of mobile phases, including polar organic and aqueous systems, making them suitable for the analysis of polar and ionic compounds like amino acids. A common mobile phase for such separations is a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) with an aqueous buffer.
Another effective type of CSP for chiral amino acid separation is based on crown ethers. For instance, columns like CROWNPAK CR-I(+) and CR-I(-) can separate D- and L-forms of amino acids without the need for prior derivatization. The elution order of the enantiomers can be reversed by switching between these two columns, providing a valuable tool for confirmation. shimadzu.co.uk
For this compound that has been derivatized, for example with a fluorenylmethoxycarbonyl (FMOC) group, polysaccharide-based CSPs are often employed. These CSPs can achieve baseline resolution of the derivatized enantiomers. phenomenex.com
Table 1: HPLC Parameters for Chiral Amino Acid Separation
| Chiral Stationary Phase Type | Typical Mobile Phase Composition | Detection Method | Analyte Form |
|---|---|---|---|
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Acetonitrile/Aqueous Buffer (e.g., with formic acid) | Mass Spectrometry (MS), UV | Underivatized |
| Crown Ether (e.g., CROWNPAK CR-I) | Aqueous Acidic (e.g., HClO4 solution) | MS, UV | Underivatized |
| Polysaccharide-based (e.g., Lux cellulose) | Reversed-phase (e.g., Acetonitrile/Water with acid) | Fluorescence, UV | Derivatized (e.g., N-FMOC) |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for gas chromatography. thermofisher.com This process involves chemically modifying the polar functional groups (amino and carboxyl groups). The subsequent analysis by GC-MS allows for the separation of the derivatized analyte from other components in the sample, and the mass spectrometer provides sensitive detection and structural information for identification.
Common derivatization strategies for amino acids include silylation and acylation.
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.com
Acylation with Chloroformates: Alkyl chloroformates, such as ethyl chloroformate and methyl chloroformate, react with both the amino and carboxyl groups of amino acids to form volatile derivatives. nih.gov This method is known for its rapidity and can be performed in an aqueous medium. nih.gov
A general workflow for the identification of N-methylalanine by GC-MS involves derivatization with MSTFA, followed by analysis using a high-resolution GC-MS system. The mass spectra and retention times are then compared with those of a chemically synthesized standard for confirmation. researchgate.net The PubChem database contains GC-EI-TOF mass spectrometry data for N-Methyl-DL-alanine, showing a retention time of 7.24 minutes on a DB-5MS UI column. nih.gov
Table 2: Common Derivatization Reagents for GC-MS of this compound
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative | Forms volatile by-products that elute with the solvent front. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Derivatives are more stable and less sensitive to moisture. sigmaaldrich.com |
| Ethyl Chloroformate | ECF | N-ethoxycarbonyl ethyl ester | Rapid reaction in aqueous media. nih.gov |
| Methyl Chloroformate | MCF | N-methoxycarbonyl methyl ester | Effective for a broad range of amino and organic acids. nih.govspringernature.com |
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte (BGE). researchgate.net
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for amino acid enantioseparation. researchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They form transient diastereomeric inclusion complexes with the enantiomers of the analyte, and the differences in the stability of these complexes lead to different migration times and thus, separation. researchgate.net Both native and derivatized cyclodextrins, such as sulfated β-cyclodextrin, have been shown to be effective for the chiral resolution of N-methylated amino acid derivatives. nih.gov
The separation can be optimized by modifying various parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov Ligand-exchange capillary electrophoresis, using a complex of a metal ion (e.g., Cu(II)) and a chiral ligand in the BGE, is another approach that has been successfully applied to the chiral separation of β-methyl-amino acids. nih.gov
Hyphenated Techniques for Structural Confirmation and Purity Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of this compound in complex samples.
LC-MS/MS for Metabolite Profiling in Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of metabolites in complex biological matrices such as plasma, urine, and tissue extracts. nih.gov This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.
For the analysis of polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often preferred over reversed-phase chromatography. HILIC allows for the retention and separation of polar analytes without the need for derivatization. nih.gov
In a typical LC-MS/MS workflow for metabolite profiling, the sample is first subjected to chromatographic separation. The eluting compounds are then ionized, and the mass spectrometer selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound. This precursor ion is then fragmented, and the resulting product ions are detected. The specific fragmentation pattern serves as a fingerprint for the compound, ensuring a high degree of confidence in its identification. In some cases, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to improve chromatographic retention and ionization efficiency. mdpi.com
GC-MS/MS for Trace Analysis and Isomer Differentiation
Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, making it particularly well-suited for trace analysis and the differentiation of isomers. nih.gov
After derivatization, the sample is injected into the GC, where the derivatized this compound is separated from other components. The analyte then enters the tandem mass spectrometer, which is typically operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process significantly reduces chemical noise and matrix interference, allowing for very low limits of detection.
A method using methyl chloroformate (MCF) derivatization followed by GC-MS/MS has been described for the quantitative analysis of over 60 metabolites, including amino acids, with detection limits in the low picomole range. nih.govspringernature.com This high sensitivity is crucial for trace analysis in various biological and environmental samples. Furthermore, the distinct fragmentation patterns generated in the MS/MS experiment can aid in the differentiation of structural isomers, which might exhibit similar retention times in the GC separation.
Ion Mobility Mass Spectrometry (IMS-MS) for Chiral Analysis
Ion Mobility Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the chiral analysis of amino acids, offering high-speed and sensitive separation. Enantiomers, such as the D- and L- forms of N-α-Methyl-alanine, possess identical mass-to-charge ratios and collision cross-sections, making their direct separation by mass spectrometry or traditional IMS challenging. chemicalbook.comnih.gov The key to their differentiation using IMS-MS lies in the formation of diastereomers through derivatization with a chiral reagent prior to analysis. nih.gov
This pre-column derivatization converts the enantiomeric pair into diastereomeric molecules with distinct three-dimensional structures. These structural differences lead to different collision cross-sections in the gas phase, allowing for their separation in the ion mobility cell. chemicalbook.com The separated diastereomers are then detected by the mass spectrometer.
One common approach involves derivatization with reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govpeptide.com The resulting diastereomers can be separated based on their differential mobility in the IMS cell. nih.gov Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, has demonstrated significant potential in resolving chiral amino acids by forming diastereomers in solution before analysis. nih.gov The separation of these diastereomers is influenced by the formation of adducts with alkali metal ions, such as sodium, with chiral discrimination being observed specifically for Na+ in some cases. nih.govpeptide.com
Another effective chiral derivatization agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. chemicalbook.comgoogle.com This reagent reacts with the amino group of the amino acid to form diastereomers that can be readily separated by IMS-MS. chemicalbook.comgoogle.com This method has been successfully applied to the simultaneous separation of multiple pairs of chiral proteinogenic amino acids. chemicalbook.comgoogle.com
The general workflow for chiral analysis of this compound using IMS-MS is as follows:
Derivatization: The sample containing this compound is reacted with a chiral derivatizing agent (e.g., FLEC or FDAA) to form diastereomers.
Ionization: The derivatized sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
Ion Mobility Separation: The generated ions are guided into the ion mobility cell, where they are separated based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field.
Mass Analysis: The separated ions are then transferred to the mass analyzer (e.g., time-of-flight, TOF) for mass-to-charge ratio determination.
This combination of derivatization and IMS-MS provides a rapid and sensitive method for the chiral analysis of this compound, which is crucial for understanding its specific biological roles and for quality control in synthetic applications.
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, NMR)
Spectroscopic methods are fundamental for the quantification of chemical compounds. For this compound, UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed, although derivatization is often necessary to enhance detection and selectivity, especially for UV-Vis and fluorescence.
UV-Vis Spectroscopy: this compound itself does not possess a strong chromophore that absorbs significantly in the UV-Vis region, making its direct quantification challenging. However, derivatization with a chromophore-containing reagent can produce a derivative with strong UV absorbance. For instance, reaction with FDAA yields a 2,4-dinitrophenyl (DNP) derivative that exhibits strong UV absorbance around 340 nm. This property can be exploited for quantification using a UV-Vis spectrophotometer. The concentration of the derivatized amino acid is determined by measuring its absorbance at the specific wavelength and using a calibration curve prepared with standards.
Fluorescence Spectroscopy: Similar to UV-Vis, native this compound is not fluorescent. Therefore, derivatization with a fluorescent tag is required for quantification by fluorescence spectroscopy. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used to form highly fluorescent isoindole derivatives. These derivatives can be excited at a specific wavelength, and the resulting fluorescence emission is measured for quantification. This method offers high sensitivity, allowing for the detection of very low concentrations of the amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for both structural elucidation and quantification. Unlike UV-Vis and fluorescence, NMR does not typically require derivatization for detection. Both ¹H and ¹³C NMR can be used to study N-methylated amino acids. For quantification, an internal standard with a known concentration is added to the sample. The concentration of this compound can then be determined by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from the internal standard. For N-α-Methyl-L-alanine, characteristic signals in the ¹³C NMR spectrum can be observed, and these can be used for quantitative purposes.
Below is a table summarizing the spectroscopic quantification methods for this compound:
| Method | Principle | Derivatization | Advantages | Limitations |
| UV-Vis Spectroscopy | Measurement of light absorption by a chromophore. | Required (e.g., with FDAA to form a DNP derivative). | Simple, cost-effective. | Indirect method, potential for interference from other absorbing compounds. |
| Fluorescence Spectroscopy | Measurement of light emission from a fluorophore. | Required (e.g., with OPA and a thiol to form a fluorescent isoindole). | High sensitivity and selectivity. | Derivatization step can be complex, potential for quenching effects. |
| NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field. | Not required for detection, but can be used for complex mixtures. | Provides structural information, non-destructive, direct quantification with an internal standard. | Lower sensitivity compared to fluorescence, higher equipment cost. |
Advanced Sample Preparation and Derivatization for Analysis
Effective sample preparation is critical for accurate and reliable analysis of this compound, especially when dealing with complex biological matrices or when chiral separation is required. This often involves derivatization to enhance detectability and chromatographic or electrophoretic separation.
Chiral Derivatization Reagents and Strategies
Chiral derivatization is a key strategy for the separation of enantiomers using non-chiral analytical systems. The principle involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical and chemical properties, allowing for their separation by techniques such as HPLC, GC, or IMS-MS.
Several CDAs have been successfully employed for the analysis of amino acids, and these are applicable to this compound. The choice of CDA depends on the analytical technique to be used and the functional groups present in the analyte.
Common Chiral Derivatization Reagents:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This is one of the most widely used CDAs for amino acids. monash.educore.ac.uk It reacts with the primary or secondary amino group of the amino acid via nucleophilic aromatic substitution to form stable diastereomeric derivatives. core.ac.uk These derivatives contain a strong chromophore (DNP group), making them suitable for UV detection. core.ac.uk
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC reacts with the amino group to form diastereomeric carbamates. These derivatives are suitable for both HPLC with UV or fluorescence detection and for IMS-MS analysis. nih.govpeptide.com
o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amino acids in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindoles. core.ac.uk This method is highly sensitive due to the fluorescent nature of the derivatives.
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent is also used for the derivatization of amino acids, yielding diastereomers that can be separated by HPLC. core.ac.uk
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC reacts with the amino group to form diastereomeric thiourea (B124793) derivatives, which can be separated by chromatography. core.ac.uk
The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be carefully optimized to ensure complete and non-racemizing derivatization.
The following table provides an overview of common chiral derivatization reagents and their applications:
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Detection Method | Notes |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino group | UV (approx. 340 nm) | Widely used, forms stable DNP derivatives. monash.educore.ac.uk |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Amino group | UV, Fluorescence, MS | Forms carbamate diastereomers. nih.govpeptide.com |
| o-Phthalaldehyde with a chiral thiol | OPA/Chiral Thiol | Primary amino group | Fluorescence | Highly sensitive, forms isoindole derivatives. core.ac.uk |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino group | UV | Effective for separation of various amino acid stereoisomers. core.ac.uk |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino group | UV, MS | Forms thiourea derivatives. core.ac.uk |
Hydrolysis for Bound Form Analysis
This compound can exist in a "bound" form, for example, as a residue within a peptide or protein. To analyze the total amount of this amino acid, a hydrolysis step is necessary to cleave the peptide bonds and release the free amino acid. The choice of hydrolysis method is critical to ensure complete cleavage without causing degradation or racemization of the target amino acid.
Acid Hydrolysis: This is the most common method for protein and peptide hydrolysis. It typically involves heating the sample in 6 M hydrochloric acid (HCl) at around 110 °C for 24 hours. While effective for cleaving most peptide bonds, this method can lead to the complete destruction of some amino acids (e.g., tryptophan) and partial loss of others. Importantly for chiral analysis, strong acid hydrolysis can cause racemization of amino acids. For N-methylated amino acids, the vigorous conditions of acid hydrolysis can also pose a risk of side reactions.
Alkaline Hydrolysis: This method uses a strong base, such as sodium hydroxide (B78521) (NaOH), to cleave peptide bonds. Alkaline hydrolysis is particularly useful for the analysis of tryptophan, which is destroyed by acid hydrolysis. However, it can cause significant racemization and destruction of other amino acids.
Enzymatic Hydrolysis: To avoid the harsh conditions of chemical hydrolysis and minimize racemization, enzymatic hydrolysis is a preferred method. This approach uses a combination of proteases and peptidases to cleave the peptide bonds under mild conditions (e.g., physiological pH and temperature). A common strategy involves a two-step process:
Partial Chemical Hydrolysis: A brief, mild acid hydrolysis (e.g., 6 M HCl at 80-90 °C for 15 minutes) can be used to partially break down the protein into smaller peptides. nih.gov
Enzymatic Digestion: This is followed by treatment with a mixture of broad-specificity proteases (e.g., pronase) and exopeptidases (e.g., aminopeptidases and carboxypeptidases) to achieve complete hydrolysis to free amino acids. nih.gov
This combined approach has been shown to result in complete hydrolysis with minimal racemization, making it suitable for the accurate determination of the D- and L-forms of amino acids in bound forms. nih.gov
The selection of the appropriate hydrolysis method depends on the nature of the sample and the specific analytical goals. For the analysis of bound this compound where chiral integrity is important, a carefully optimized enzymatic or mild acid hydrolysis followed by enzymatic digestion is the most appropriate strategy.
Computational and Theoretical Studies
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of N-α-Methyl-DL-alanine and peptides containing this residue. These simulations track the motions of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions.
Studies on peptides containing N-methylated alanine (B10760859) (NMeAla) residues have revealed significant insights into their conformational preferences. In aqueous and methanol (B129727) environments, MD simulations have shown that peptides with NMeAla can adopt β-strand structures. This is largely due to the interaction of solvent molecules with the carbonyl groups of the peptide backbone. researchgate.netnih.gov In contrast, in the absence of strong solvent interactions, poly-NMeAla peptides have been observed to populate helical structures stabilized by carbonyl-carbonyl interactions, a notable finding given the absence of traditional hydrogen bonds due to N-methylation. researchgate.netnih.gov
The analysis of these simulations over time suggests that for helical structures without hydrogen bonds, the unfolding process often initiates from the C-terminal end. researchgate.netnih.gov This detailed understanding of conformational dynamics is crucial for designing peptides with specific secondary structures and predicting their behavior in different environments.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of this compound. These calculations can predict various molecular properties and offer insights into the molecule's reactivity and spectroscopic behavior.
Quantum mechanical approaches are utilized to investigate the conformational behavior and reactivity of N-methylated amino acids. By calculating the potential energy surface, researchers can identify stable conformers and the energy barriers between them. The amide bond geometry in N-methylated peptides, for instance, has been shown to be predominantly trans. researchgate.netnih.gov
These computational methods can also elucidate reaction mechanisms. For example, understanding the electronic structure is fundamental to predicting how this compound might interact with other molecules or participate in chemical reactions.
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be validated against experimental data. For N-Methyl-L-alanine, computational methods have been used to predict rotational and 14N nuclear quadrupole coupling constants. These theoretical values, when compared with experimental data from high-resolution microwave spectroscopy, have been crucial in unambiguously identifying multiple conformers of the molecule in the gas phase. These studies have characterized various intramolecular hydrogen bonding interactions, such as NH···O=C, OH···N, and N–H···O–H, which dictate the conformational landscape.
Furthermore, computational predictions of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, providing a deeper understanding of the molecule's vibrational modes and how they are influenced by its conformation and environment.
In Silico Ligand-Receptor Docking and Binding Affinity Prediction
In silico ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein, as well as the strength of that interaction. While specific docking studies focused solely on this compound as a ligand are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable.
The process involves generating a three-dimensional structure of the ligand (this compound) and the receptor (a target protein of interest). Docking algorithms then sample a large number of possible binding poses and score them based on various energy functions. These scores provide an estimate of the binding affinity.
For peptides containing this compound, docking studies can be particularly insightful. For instance, a model tetrapeptide containing N-methylated alanine in a β-strand conformation has been shown through computational modeling to interact with the hydrophobic stretch of the Aβ15-42 peptide, suggesting a potential application in designing inhibitors for amyloid-beta aggregation. researchgate.netnih.gov Such studies are crucial in drug discovery for identifying potential therapeutic targets and for the rational design of molecules with enhanced binding properties.
De Novo Design of this compound Derivatives with Predicted Properties
De novo design involves the creation of novel molecules with desired properties, often guided by computational methods. The unique structural characteristics of N-methylated alanines make them valuable building blocks in this field, particularly in the design of peptides with specific shapes and functions.
The steric hindrance introduced by the N-methyl group significantly restricts the rotational freedom around the peptide backbone bonds. This conformational rigidity allows N-methyl-L/D-alanine residues to act as scaffolds, enabling the bottom-up design of diverse peptide nanoshapes with a high degree of conformational control. researchgate.net By strategically incorporating N-methylated residues, it is possible to create peptides that adopt stable, predictable three-dimensional structures. researchgate.net
Researchers have utilized this principle to design peptide nanoshapes with sub-nanometer precision, a level of control that is critical for creating molecules with specific biological activities, such as catalysts or drugs. researchgate.net This approach contrasts with the global stabilization of natural proteins, which relies on numerous long-range interactions, by instead using localized, per-residue conformational constraints. researchgate.net
Below is a table summarizing key conformational parameters for N-methyl-alanine residues used in de novo design.
| Residue Type | Low-Energy Dihedral Angles (φ, ψ) | Key Characteristic |
| N-methyl-L-alanine (L-NMA) | Approximately (-135°, 75°) | Forms a fixed conformation, acting as a rigid building block. |
Machine Learning Approaches in Predicting Properties and Reactivity
Machine learning (ML) is increasingly being applied in chemistry to predict a wide range of molecular properties and reactivity, offering a faster alternative to traditional computational methods. iapchem.org While specific ML models extensively trained on this compound are not widely reported, the general methodologies are highly relevant for this compound.
ML models can be trained on large datasets of molecules with known properties to learn the complex relationships between molecular structure and function. These models can then predict properties for new molecules, such as solubility, toxicity, and metabolic stability. iapchem.org For instance, various machine learning algorithms, including support vector machines and random forests, are employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in drug discovery. iapchem.org
In the context of reactivity, ML models can predict reaction outcomes and activation energies. researchgate.net This can be particularly useful for understanding the potential chemical transformations of this compound and its derivatives. By using features derived from the molecule's structure and electronic properties, these models can rapidly screen for reactivity under different conditions, accelerating the discovery of new synthetic routes and the identification of potential stability issues. researchgate.net
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Scalable and Sustainable Production
The accessibility of N-α-Methyl-DL-alanine is a critical prerequisite for its extensive study and application. While traditional chemical synthesis routes exist, future research is increasingly focused on developing scalable and environmentally benign production methods.
Chemical synthesis of N-methylated amino acids has evolved significantly, with methods designed to minimize side reactions and improve yields. nih.gov Techniques often involve reductive methylation using reagents like formaldehyde (B43269) researchgate.net or solid-phase synthesis strategies that protect the amino group before methylation. nih.govacs.org One established solid-phase method involves activating a free amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. researchgate.net However, these chemical approaches can be limited by the use of toxic reagents, the formation of inorganic waste, and the potential for over-methylation or racemization. researchgate.netnih.gov
To overcome these limitations, biocatalytic and fermentative routes are emerging as powerful, sustainable alternatives. nih.gov Metabolic engineering of microorganisms such as Corynebacterium glutamicum, a bacterium used for industrial amino acid production for decades, represents a promising frontier. nih.gov Engineered strains can be designed to produce N-methylated amino acids through the reductive methylamination of 2-oxo acid precursors. nih.gov This bio-based approach offers the potential for high enantiopurity, reduced reliance on hazardous chemicals, and the use of renewable feedstocks, aligning with the principles of green chemistry. nih.gov
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis (e.g., Reductive Amination) | Direct methylation of the amino acid using chemical reagents like formaldehyde and a reducing agent. researchgate.net | Well-established procedures; versatile for various amino acids. | Use of toxic reagents; potential for over-methylation; risk of racemization; generation of chemical waste. researchgate.netnih.gov |
| Solid-Phase Peptide Synthesis (SPPS) Modification | On-resin methylation of an amino acid residue during peptide synthesis, often using protecting groups. nih.govacs.org | Precise, site-specific methylation within a peptide sequence; compatible with automated synthesis. acs.org | Requires multiple steps (protection, methylation, deprotection); can be time-consuming. acs.org |
| Biocatalytic/Fermentative Production | Use of engineered microorganisms (e.g., C. glutamicum) or isolated enzymes to catalyze the N-methylation reaction. nih.gov | Highly stereoselective; environmentally sustainable ("green"); potential for high yields from renewable resources. nih.gov | Requires significant metabolic engineering and optimization of fermentation conditions. |
Exploration of Novel Biochemical Roles in Complex Systems
While the direct biological functions of free this compound are not fully elucidated, its structural similarity to other amino acids suggests it could play multifaceted roles in biological systems. Future research will likely focus on its potential as a modulator of metabolic pathways and cellular transport. Studies have indicated that this compound may be used to investigate amino acid transport mechanisms and can act as a competitive inhibitor of mitochondrial uptake. biosynth.comsigmaaldrich.com It has also been shown to influence energy metabolism by inhibiting fatty acid oxidation in certain contexts. biosynth.com
A more significant area of exploration lies in the incorporation of this compound into peptides. N-methylation is a common modification in natural bioactive peptides and is known to confer significant advantages. researchgate.netacs.org This modification can enhance a peptide's metabolic stability by making the adjacent peptide bond resistant to cleavage by proteases. peptide.comresearchgate.netmerckmillipore.com Furthermore, the methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. peptide.comresearchgate.net Understanding the precise structural and functional consequences of incorporating this compound into peptides is a key area for future investigation, particularly for designing novel therapeutics. researchgate.net
Development of Advanced Integrated Analytical Platforms
The ability to accurately detect and quantify this compound in complex biological matrices is essential for studying its biochemical roles. Future research necessitates the development of integrated analytical platforms that combine high-sensitivity separation techniques with high-resolution mass spectrometry (MS). nih.gov
Modern analytical workflows increasingly utilize techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the targeted analysis of post-translationally modified amino acids and their metabolites. nih.gov Advanced MS-based approaches, including "bottom-up," "middle-down," and "top-down" proteomics, can identify specific sites of methylation within proteins and peptides. nih.gov For analyzing the free amino acid, specialized separation methods, such as those using a dedicated amino acid analyzer, can resolve various methylated derivatives. researchgate.net
A particularly promising direction is the integration of multi-omics data. mdpi.com This involves combining metabolomics data (from LC-MS/MS) with genomics and chemoinformatic tools like feature-based molecular networking (FBMN). mdpi.com Such platforms can help identify and characterize novel N-methylated compounds from natural sources and link them to their biosynthetic gene clusters, providing a holistic view of their production and function in a biological system. mdpi.com Furthermore, advanced spectroscopic methods, such as high-resolution microwave spectroscopy, can provide detailed insights into the compound's intrinsic conformational preferences, which dictate its interactions in a biological environment. researchgate.net
Integration with Artificial Intelligence for Rational Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular science and offer immense potential for research on this compound. nih.govnih.gov These computational tools can dramatically accelerate the design and discovery of novel molecules and materials by learning from vast datasets of chemical and biological information. sciencedaily.comsciencedaily.com
In the context of this compound, AI can be applied in several key areas:
Peptide Design: ML algorithms can predict how the incorporation of this compound will affect the structure, stability, and biological activity of a peptide. sciencedaily.comnih.gov By analyzing experimental data, these models can suggest optimal sequences for peptides with desired therapeutic properties, such as enhanced binding to a specific protein target, thereby reducing the time and cost of experimental screening. sciencedaily.combiorxiv.org
Enzyme Engineering: AI can assist in the rational design of enzymes for the sustainable synthesis of this compound. nih.gov By predicting how specific amino acid mutations will alter an enzyme's substrate specificity or catalytic efficiency, ML models can guide the engineering of novel methyltransferases or other biocatalysts for optimized production. biorxiv.org
Structure Prediction: Deep learning models like AlphaFold have achieved remarkable accuracy in predicting the 3D structure of proteins from their amino acid sequences. nih.gov This technology can be extended to predict the precise conformation of peptides containing unnatural amino acids like this compound, providing critical insights for structure-based drug design. nih.govnih.gov
Untapped Applications in Chemical Biology, Materials Science, and Bio-Inspired Chemistry
The unique properties conferred by N-methylation position this compound as a valuable building block for a range of applications beyond its immediate biochemical roles.
| Field | Potential Application | Rationale |
|---|---|---|
| Chemical Biology | Development of Peptidomimetics | Incorporation enhances proteolytic stability, membrane permeability, and bioavailability, creating more effective peptide-based drugs and probes. researchgate.netpeptide.commerckmillipore.com |
| Materials Science | Self-Assembling Nanomaterials | The conformational constraints imposed by the N-methyl group can be used to program the self-assembly of peptides into well-defined structures like hydrogels, nanofibers, or biosensors. |
| Bio-Inspired Chemistry | Design of Synthetic Enzymes (Synzymes) | The stable, predictable conformations induced by N-methylation can be used to create robust peptide scaffolds that mimic the active sites of natural enzymes for catalysis. |
| Drug Delivery | Blood-Brain Barrier Shuttles | Peptides rich in certain N-methylated amino acids have been shown to passively diffuse across the blood-brain barrier, suggesting a role in delivering therapeutics to the central nervous system. peptide.com |
In chemical biology , this compound serves as a critical tool for creating peptidomimetics—molecules that mimic natural peptides but possess improved drug-like properties. researchgate.net Its inclusion can transform a metabolically unstable peptide into a viable therapeutic candidate by protecting it from degradation and enhancing its ability to cross cellular membranes. peptide.comresearchgate.net
In materials science , the ability of N-methylated amino acids to induce and stabilize specific secondary structures, such as helices, is of great interest. This property can be harnessed to design self-assembling peptide-based materials. By programming the sequence of peptides containing this compound, it may be possible to create novel hydrogels for tissue engineering, conductive nanomaterials, or highly sensitive biosensors.
In bio-inspired chemistry , the compound can be used to build robust, synthetic systems that mimic biological functions. For example, the conformational stability it provides could be exploited to design synthetic catalysts or "synzymes" where the peptide backbone is locked into a catalytically active shape. This opens the door to creating new catalysts for chemical reactions inspired by the efficiency of natural enzymes.
Q & A
Q. What are the common synthetic routes for N-α-Methyl-DL-alanine, and what are the critical steps in its preparation?
this compound is synthesized via alkylation of 2-bromopropanoic acid with methylamine under controlled alkaline conditions. A key step involves maintaining stoichiometric ratios to minimize by-products like di-methylated derivatives. Purification typically employs recrystallization from ethanol/water mixtures . Alternative methods include the preparation of N-carboxy anhydrides (NCAs) by reacting N-methylated amino acids with diphosgene in dry tetrahydrofuran (THF), enabling peptide analogue construction .
Q. How can researchers ensure purity and verify structural integrity during synthesis?
Purity is assessed using thin-layer chromatography (TLC) with ≥98% purity as a benchmark . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve methyl group signals (δ ~2.5–3.0 ppm) and infrared (IR) spectroscopy for carboxyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups. Elemental analysis (C, H, N) validates empirical formula consistency (C₄H₉NO₂) .
Q. What safety protocols are essential when handling this compound?
The compound is classified as harmful if ingested (H302), causes skin irritation (H315), and may induce respiratory tract irritation (H335) . Researchers should use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation, and store in a cool, dry environment away from oxidizers .
Q. Which solvent systems are optimal for solubility studies?
While aqueous solubility data are limited, polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF are empirically effective for dissolution. Hydrophobic interactions dominate in non-polar solvents, necessitating pH-adjusted aqueous buffers (e.g., phosphate buffer at pH 7.4) for physiological simulations .
Advanced Research Questions
Q. How can the gas-phase thermochemical properties of this compound be experimentally determined?
Static-bomb combustion calorimetry measures standard molar enthalpies of formation (ΔfH°(g)) by combusting the compound in oxygen to yield CO₂, N₂, and H₂O. Vapor pressures are quantified via the Knudsen effusion-mass loss technique, with enthalpies of sublimation derived from Clausius-Clapeyron plots. For DL-alanine, ΔfH°(g) = −426.3 ± 2.9 kJ·mol⁻¹ .
Q. What computational methods validate experimental thermochemical data?
High-level ab initio calculations (e.g., G3 theory) model gas-phase enthalpies using atomization reactions. Molecular orbital analysis compares theoretical and experimental bond dissociation energies, while electrostatic potential maps elucidate stability trends between α- and β-alanine isomers .
Q. How is this compound used to study amino acid transport mechanisms?
The methyl group sterically hinders transporter binding, making it a competitive inhibitor in trans-stimulation assays. Radiolabeled ([¹⁴C]-methyl) derivatives track uptake kinetics in cell cultures, often using HEK293 or Caco-2 models. Data normalization to unmodified alanine controls distinguishes passive diffusion from active transport .
Q. What strategies incorporate this compound into peptide analogues for drug discovery?
Substituting canonical amino acids with N-methylated variants enhances metabolic stability and membrane permeability. Solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound introduces methyl groups at specific positions, followed by circular dichroism (CD) to assess conformational impacts on α-helix or β-sheet formation .
Q. How does chirality (DL vs. L forms) influence biochemical interactions?
The racemic DL mixture may exhibit distinct receptor binding compared to enantiopure L-forms. Chiral HPLC with cellulose-based columns resolves enantiomers, while molecular docking simulations predict stereospecific interactions with targets like NMDA receptors or bacterial peptide transporters .
Q. What analytical techniques assess stability under extreme conditions?
Thermogravimetric analysis (TGA) determines decomposition onset temperatures (~190°C), while accelerated stability studies (40°C/75% RH) monitor hygroscopicity. Mass spectrometry identifies degradation products, such as demethylated alanine or oxidative by-products .
Methodological Notes
- References : Prioritize peer-reviewed studies (e.g., combustion calorimetry , synthetic protocols ) over vendor datasheets.
- Safety : Adhere to GHS classifications and institutional biosafety guidelines.
- Data Reproducibility : Report solvent purity, temperature, and instrumentation details (e.g., NMR field strength, HPLC column type).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
